molecular formula C20H18F2N4O B5667150 N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-N'-phenylurea

N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-N'-phenylurea

Cat. No. B5667150
M. Wt: 368.4 g/mol
InChI Key: RISBWBDWNNYTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds like N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-N'-phenylurea typically involves multi-step chemical reactions, including the formation of key intermediates, cyclization, and functional group transformations. Synthesis methods for related compounds, such as phenyl azinyl and diazinyl sulfides, involve rearrangement/cyclization processes or sulfide formation/rearrangement/cyclization sequences, often proceeding rapidly without isolation of intermediates. The reaction conditions (e.g., acidic, basic, neutral, and thermal) significantly influence the course of these syntheses, highlighting the importance of reaction optimization for achieving desired products (Pluta, Morak-Młodawska, & Jeleń, 2020).

properties

IUPAC Name

1-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O/c21-13-9-10-19(16(22)11-13)26-18-8-4-7-17(15(18)12-23-26)25-20(27)24-14-5-2-1-3-6-14/h1-3,5-6,9-12,17H,4,7-8H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISBWBDWNNYTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=C(C=C(C=C3)F)F)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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